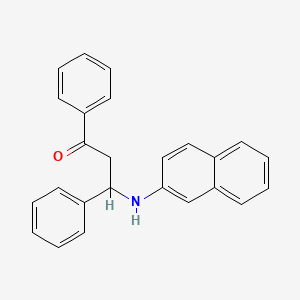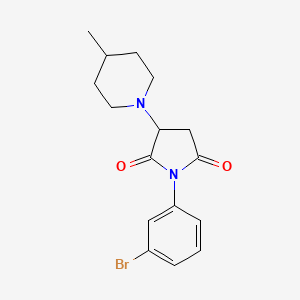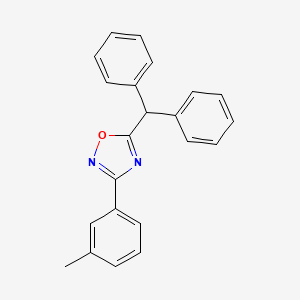
3-(2-naphthylamino)-1,3-diphenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthylamino)-1,3-diphenyl-1-propanone, commonly known as NDPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. NDPP is a synthetic compound that is structurally similar to amphetamines and has been found to exhibit stimulant-like effects.
Mécanisme D'action
The exact mechanism of action of NDPP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to an increase in alertness, attention, and cognitive performance.
Biochemical and Physiological Effects:
NDPP has been found to exhibit a range of biochemical and physiological effects. In animal studies, NDPP has been found to increase locomotor activity, enhance memory and learning, and improve attention and cognitive performance. NDPP has also been found to increase heart rate and blood pressure, indicating its stimulant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
NDPP has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, NDPP also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on NDPP. One potential direction is the development of novel drugs based on NDPP for the treatment of neurological disorders such as ADHD and narcolepsy. Another potential direction is the study of the long-term effects of NDPP on the brain and body. Additionally, further research is needed to fully understand the mechanism of action of NDPP and its potential applications in other fields of research.
Méthodes De Synthèse
NDPP is synthesized through a multistep reaction involving the condensation of 2-naphthylamine with benzaldehyde, followed by a Friedel-Crafts acylation reaction using benzophenone and aluminum chloride. The resulting compound is then reduced using sodium borohydride to yield NDPP.
Applications De Recherche Scientifique
NDPP has been extensively studied for its potential applications in various fields of research. One of the most promising applications of NDPP is in the development of novel drugs for the treatment of neurological disorders such as ADHD and narcolepsy. NDPP has been found to exhibit stimulant-like effects that are similar to those of amphetamines, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
3-(naphthalen-2-ylamino)-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c27-25(21-12-5-2-6-13-21)18-24(20-10-3-1-4-11-20)26-23-16-15-19-9-7-8-14-22(19)17-23/h1-17,24,26H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZVGAJEGBRVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthylamino)-1,3-diphenyl-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)


![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
